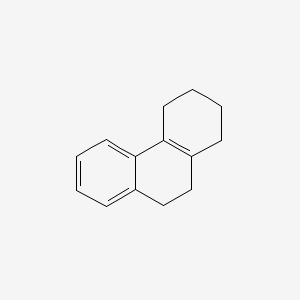

Phenanthrene, 1,2,3,4,9,10-hexahydro-

Description

Contextualization within Polycyclic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.org They are ubiquitous in the environment, formed from the incomplete combustion of organic materials, and are also found in fossil fuels. wikipedia.org The study of PAHs is a cornerstone of organic chemistry, with phenanthrene (B1679779) being one of the simplest and most common examples, alongside anthracene. wikipedia.org

Partially hydrogenated PAHs, such as Phenanthrene, 1,2,3,4,9,10-hexahydro-, represent a bridge between the flat, rigid structures of fully aromatic systems and the three-dimensional, flexible nature of saturated hydrocarbons. The introduction of hydrogen atoms to the aromatic core fundamentally alters the electronic and steric properties of the molecule. This partial saturation disrupts the continuous π-system of the parent phenanthrene, leading to a non-planar structure and influencing its reactivity and intermolecular interactions. The study of these systems is crucial for understanding the stepwise processes of hydrogenation and dehydrogenation, which are fundamental transformations in petroleum refining and the synthesis of complex organic molecules.

Historical Development of Research on Hexahydrophenanthrene Scaffolds

Research into hydrogenated phenanthrene derivatives has a long history, driven by the desire to understand the structure of natural products and to develop new synthetic methodologies. Early research in the mid-20th century focused on the synthesis of specific isomers and derivatives, often as part of larger efforts to construct complex molecules like steroids.

A notable early example is the synthesis of 1-Keto-1,2,3,4,9,10-hexahydrophenanthrene, reported in 1946. This work provided a foundational methodology for accessing this partially saturated phenanthrene core, which was a crucial step in the total synthesis of certain polycyclic natural products.

The primary method for producing hexahydrophenanthrenes has been the catalytic hydrogenation of phenanthrene. This process typically involves reacting phenanthrene with hydrogen gas in the presence of a metal catalyst, such as nickel, palladium, or platinum. youtube.com Early studies in this area were often complicated by the formation of complex mixtures of various hydrogenated isomers, including di-, tetra-, octa-, and perhydrophenanthrenes. The selective synthesis of a single isomer like 1,2,3,4,9,10-hexahydrophenanthrene remained a significant challenge.

The table below illustrates the complexity of phenanthrene hydrogenation, showing the distribution of products obtained under specific catalytic conditions.

| Catalyst | Starting Material | Major Hydrogenation Products | Reference |

| Chrysotile/NiTi | Phenanthrene | 9,10-Dihydrophenanthrene (B48381), Tetrahydronaphthalene | mdpi.com |

| Coal Shale | Phenanthrene | 9,10-Dihydrophenanthrene, Naphthalene (B1677914), Tetrahydronaphthalene | mdpi.com |

These early investigations laid the groundwork for more advanced catalytic systems developed in later years, which offered greater control over the selectivity of the hydrogenation process.

Significance of the Phenanthrene, 1,2,3,4,9,10-hexahydro- Core in Organic Synthesis Research

The Phenanthrene, 1,2,3,4,9,10-hexahydro- scaffold serves as a versatile building block in modern organic synthesis. Its rigid biphenyl (B1667301) unit provides a defined structural element, while the saturated cyclohexane (B81311) ring offers conformational flexibility and multiple sites for further functionalization. This combination of properties makes it an attractive starting point for the synthesis of a wide range of complex molecules.

One of the most significant areas where the phenanthrene core, in general, has been influential is in the synthesis of natural products. The phenanthrene skeleton is a key structural feature in a variety of biologically active compounds, most notably the morphine family of alkaloids. slideshare.net While morphine itself contains a more complex, oxygen-containing hexahydrophenanthrene core, the fundamental tricyclic structure is the same. The development of synthetic routes to various hexahydrophenanthrene derivatives has been instrumental in the quest to synthesize morphine and its analogues, which are of immense medicinal importance. slideshare.net

In more recent synthetic research, the focus has shifted towards utilizing the unique three-dimensional shape of partially hydrogenated PAHs to create novel materials and catalysts. The non-planar structure of Phenanthrene, 1,2,3,4,9,10-hexahydro- can be exploited to design chiral ligands for asymmetric catalysis or to construct molecules with specific host-guest binding properties.

The table below provides key properties of the title compound.

| Property | Value | Source |

| IUPAC Name | 1,2,3,4,9,10-hexahydrophenanthrene | nih.gov |

| Molecular Formula | C₁₄H₁₆ | nih.gov |

| Molar Mass | 184.28 g/mol | nih.gov |

| CAS Number | 16896-36-9 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

16896-36-9 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1,2,3,4,9,10-hexahydrophenanthrene |

InChI |

InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7H,2,4,6,8-10H2 |

InChI Key |

JPCYKCYTZCMDDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)CCC3=CC=CC=C32 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Phenanthrene, 1,2,3,4,9,10 Hexahydro and Its Analogues

Strategies for Constructing the Hexahydrophenanthrene Nucleus

The core of synthesizing phenanthrene (B1679779), 1,2,3,4,9,10-hexahydro- and its derivatives lies in the effective formation of the characteristic three-ring structure. Key strategies include intramolecular cyclizations of appropriately designed acyclic precursors and ring annulation methods that build upon existing ring systems.

Cyclization Reactions in Phenanthrene, 1,2,3,4,9,10-hexahydro- Synthesis

Intramolecular cyclization reactions are a cornerstone in the synthesis of the hexahydrophenanthrene skeleton. These reactions typically involve the formation of a new carbon-carbon bond to close a ring, often facilitated by acidic conditions that promote electrophilic aromatic substitution-type mechanisms.

The synthesis of 1-Keto-7-methoxy-1,2,3,4,9,10-hexahydrophenanthrene can be effectively achieved through the cyclization of γ-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butyric acid. This intramolecular acylation is promoted by the action of a dehydrating acid, with polyphosphoric acid (PPA) being a commonly employed reagent. The reaction proceeds by activation of the carboxylic acid, followed by an electrophilic attack on the electron-rich aromatic ring to form the new six-membered ring, yielding the corresponding ketone.

The general transformation involves heating the butyric acid precursor with polyphosphoric acid. The specific conditions, such as temperature and reaction time, are crucial for optimizing the yield of the desired tricyclic ketone.

Table 1: Orthophosphoric Acid-Mediated Cyclization

| Starting Material | Reagent | Product | Yield (%) |

| γ-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butyric acid | Polyphosphoric Acid (PPA) | 1-Keto-7-methoxy-1,2,3,4,9,10-hexahydrophenanthrene | Not explicitly stated |

Data for this table is based on general procedures for similar cyclizations; specific yield for this exact transformation was not found in the provided search results.

In a similar fashion, the unsubstituted 1-Keto-1,2,3,4,9,10-hexahydrophenanthrene can be synthesized via the cyclization of a suitable butyric acid derivative. For instance, the intramolecular cyclization of γ-(naphthalen-2-yl)butyric acid can be employed. This reaction also typically utilizes a strong acid catalyst, such as polyphosphoric acid, to facilitate the ring closure. The mechanism follows a similar pathway of electrophilic acylation of the naphthalene (B1677914) ring system.

Table 2: Cyclization of Butyric Acid Derivatives

| Starting Material | Reagent | Product | Yield (%) |

| γ-(Naphthalen-2-yl)butyric acid | Polyphosphoric Acid (PPA) | 1-Keto-1,2,3,4,9,10-hexahydrophenanthrene | Not explicitly stated |

Specific yield for this transformation was not available in the provided search results.

Ring Annulation Techniques for Substituted Hexahydrophenanthrene Derivatives

Ring annulation, the process of forming a new ring onto an existing one, is a powerful tool for constructing the hexahydrophenanthrene framework, particularly for introducing substituents in a controlled manner. The Robinson annulation is a classic and widely used method for this purpose. nrochemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. nrochemistry.com

For the synthesis of substituted hexahydrophenanthrene derivatives, a tetralone derivative can be reacted with a suitable α,β-unsaturated ketone, such as methyl vinyl ketone. The base-catalyzed Michael addition of the tetralone enolate to the α,β-unsaturated ketone forms a 1,5-diketone intermediate. Subsequent intramolecular aldol condensation of this intermediate leads to the formation of the third ring, yielding a hexahydrophenanthrenone derivative. The versatility of this method allows for the synthesis of a variety of substituted analogs by using appropriately substituted tetralones and Michael acceptors.

Table 3: Robinson Annulation for Hexahydrophenanthrene Synthesis

| Ketone Precursor | Michael Acceptor | Product |

| Substituted Tetralone | Methyl Vinyl Ketone | Substituted Hexahydrophenanthrenone |

This table represents a general scheme; specific examples with yields were not detailed in the search results.

Multistep Synthetic Pathways to Functionalized Hexahydrophenanthrenes

The synthesis of functionalized hexahydrophenanthrenes often requires multistep reaction sequences that allow for the precise introduction of various functional groups. These pathways frequently utilize readily available starting materials and employ a series of well-established organic transformations.

A common and effective strategy for the synthesis of functionalized hexahydrophenanthrenes begins with a tetralone precursor, such as 6-methoxy-α-tetralone. A multi-step sequence can be employed to build the remaining rings of the phenanthrene system.

One such pathway involves the following key steps:

Reformatsky Reaction: The tetralone is reacted with an α-bromoester, such as methyl γ-bromocrotonate, in the presence of zinc to form a β-hydroxy ester.

Dehydration and Isomerization: The resulting hydroxy ester is then dehydrated to introduce a double bond, which can subsequently be isomerized to a more stable position.

Saponification and Reduction: The ester is hydrolyzed to the corresponding carboxylic acid, and the double bond is reduced, for example, by catalytic hydrogenation, to yield a saturated butyric acid derivative.

Cyclization: Finally, the butyric acid derivative is cyclized using a strong acid like polyphosphoric acid to afford the desired functionalized hexahydrophenanthrenone.

This multistep approach provides a versatile route to various substituted hexahydrophenanthrenes by allowing for modifications at different stages of the synthesis.

Table 4: Multistep Synthesis from 6-Methoxy-α-tetralone

| Step | Reaction | Intermediate/Product |

| 1 | Reformatsky Reaction | γ-(6-methoxy-3,4-dihydro-1-naphthyl)-β-hydroxybutyric acid ester |

| 2 | Dehydration/Isomerization | γ-(6-methoxy-1-naphthyl)crotonic acid |

| 3 | Saponification/Reduction | γ-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butyric acid |

| 4 | Cyclization | 1-Keto-7-methoxy-1,2,3,4,9,10-hexahydrophenanthrene |

Synthesis of 4a-Aminoalkyl-1,2,3,4,4a,9-hexahydrophenanthrenes

A notable method for the synthesis of 4a-aminoalkyl-1,2,3,4,4a,9-hexahydrophenanthrenes involves a Wagner-Meerwein rearrangement. nrcresearchpress.comcdnsciencepub.com This strategic approach utilizes 1-aminoalkyl-1-hydroxy-2,2-tetramethylene-1,2,3,4-tetrahydronaphthalenes as key precursors. nrcresearchpress.com The general process begins with 2,2-tetramethylene-1-tetralones, which can react with reagents like Reformatsky or Grignard reagents to produce adducts prone to this rearrangement. cdnsciencepub.com

For instance, when the aminoethyl compound 1-(2-Aminoethyl)-1-hydroxy-2,2-tetramethylene-1,2,3,4-tetrahydronaphthalene is treated with concentrated hydrochloric acid, it undergoes a smooth rearrangement, resulting in a 92.5% yield of the corresponding 4a-aminoalkyl hexahydrophenanthrene product. cdnsciencepub.com This transformation highlights the efficiency of the Wagner-Meerwein rearrangement in constructing the angularly substituted hexahydrophenanthrene skeleton. cdnsciencepub.com These aminoalkyl derivatives are considered versatile intermediates for developing potential drugs targeting the central nervous system (CNS). nrcresearchpress.comcdnsciencepub.com

| Compound | Formula | M.P. (°C) | Recrystallization Solvent |

| 1-(Aminomethyl)-1-hydroxy-2,2-tetramethylene-1,2,3,4-tetrahydronaphthalene | C₁₅H₂₁NO | 100-101 | A |

| 1-(2-Aminoethyl)-1-hydroxy-2,2-tetramethylene-1,2,3,4-tetrahydronaphthalene | C₁₆H₂₃NO | 83-84 | B |

| 4a-(Aminomethyl)-1,2,3,4,4a,9-hexahydrophenanthrene | C₁₅H₁₉N | 205-207 (Hydrochloride) | C |

| 4a-(2-Aminoethyl)-1,2,3,4,4a,9-hexahydrophenanthrene | C₁₆H₂₁N | 200-202 (Hydrochloride) | D |

Recrystallization Solvents: A, i-PrOH-Et₂O; B, MeOH-Et₂O; C, i-PrOH-Et₂O; D, EtOH-Et₂O. Data sourced from cdnsciencepub.com.

Formation of Spiro[1,3-dioxolane-2,1'-phenanthrene] Derivatives

Spiro compounds, characterized by two rings connected through a single common atom, represent a unique structural class. The formation of spiro derivatives involving a hexahydrophenanthrene framework can be achieved through various cyclization strategies. One such approach involves the synthesis of spiroketals. For example, a gold-catalyzed synthesis of unsaturated spiroketals can be achieved from monopropargylic triols under mild conditions. organic-chemistry.org

In a more direct relation to the phenanthrene core, a tandem Knoevenagel–Michael reaction followed by cyclization has been used to synthesize complex spiro compounds like 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione . mdpi.com This reaction proceeds from the pseudo-three-component reaction of 5,7-dimethylisatin (B1329215) and dimedone, showcasing a powerful method for building spirocyclic systems. mdpi.com Another method involves a Tf₂O-mediated, direct dehydrative coupling of biaryls and fluorenones to form spirobifluorenes, which are structurally analogous to spiro-phenanthrenes. rsc.org

Ketal Formation in Hexahydrophenanthrene Synthesis

Ketalization is a crucial and widely used method for protecting carbonyl groups (ketones and aldehydes) during multi-step organic syntheses. nih.gov In the context of hexahydrophenanthrene synthesis, ketal formation serves not only as a protective strategy but also as a tool to influence stereochemistry.

A key example is the conversion of a ring-conjugated tetrahydro-3H-phenanthren-2-one to a trans-fused hexahydro-1H-phenanthren-2-one. researchgate.net The process involves the reaction of the phenanthrenone (B8515091) starting material with ethylene (B1197577) glycol in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in refluxing toluene. researchgate.net This reaction results in the formation of a ketal and a concurrent migration of a double bond into the B-ring of the phenanthrene system. researchgate.net The resulting ketal is stable under various conditions, particularly basic environments, making it an excellent protecting group. youtube.com The traditional method for ketal formation involves treating a ketone with an alcohol in the presence of an acid catalyst, often requiring the removal of water to drive the equilibrium toward the product. nih.govgoogle.com

| Substrate | Reagents | Catalyst (mol %) | Conditions | Product |

| Tetrahydro-3H-phenanthren-2-one derivative | Ethylene glycol | TsOH (cat.) | Toluene, reflux | Ketal of hexahydrophenanthrene |

| Acetone | 1,3-Propanediol | HCl (0.1) | Room Temp, 5 min | 2,2-Dimethyl-1,3-dioxane |

| Cyclohexanone | Ethylene glycol | H₂SO₄ (0.1) | Room Temp, 10 min | 1,4-Dioxaspiro[4.5]decane |

Data adapted from nih.govresearchgate.net.

Stereoselective Approaches in Hexahydrophenanthrene Synthesis

Achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is a paramount challenge in modern organic synthesis. In the preparation of hexahydrophenanthrene derivatives, controlling the stereochemistry, particularly at the ring junctions, is critical.

One effective stereoselective approach is demonstrated in a three-step, scalable route to a trans-fused hexahydro-1H-phenanthren-2-one. researchgate.net In this sequence, the key step is the hydrogenation of a double bond where a nearby, pre-formed ketal group assists in the stereoselective delivery of hydrogen. researchgate.net This substrate-controlled reaction, using a palladium on hydroxide (B78521) catalyst (Pd(OH)₂), leads to a 3:1 mixture favoring the desired trans-fused diastereomer over the cis-fused product. researchgate.net Computational chemistry, particularly density functional theory (DFT) calculations, has also emerged as a powerful tool for understanding and predicting the stereoselectivity of organic reactions by analyzing transition states and energy barriers. dntb.gov.ua

Advancements in Catalytic Methods for Hexahydrophenanthrene Preparation

The preparation of hexahydrophenanthrenes often involves hydrogenation of an aromatic precursor, a process heavily reliant on catalysis. Recent advancements in catalytic methods have focused on developing more efficient, selective, and sustainable catalysts. mdpi.com

Iii. Reaction Chemistry and Chemical Transformations of Phenanthrene, 1,2,3,4,9,10 Hexahydro and Its Derivatives

Hydrogenation and Dehydrogenation Studies within Polycyclic Aromatic Hydrocarbon Systems

Hydrogenation and dehydrogenation are fundamental reactions in the chemistry of polycyclic aromatic hydrocarbons (PAHs), including hexahydrophenanthrene. These reactions involve the addition or removal of hydrogen atoms, respectively, and are crucial in processes such as coal liquefaction and the synthesis of complex organic molecules.

The catalytic hydrogenation of PAHs is a common method to produce partially or fully saturated cyclic systems. numberanalytics.com Catalysts such as palladium, platinum, and ruthenium are often employed for these transformations. numberanalytics.comrsc.org For instance, ruthenium nanoparticles have been shown to be effective catalysts for the selective hydrogenation of PAHs with 2-4 rings under mild conditions. rsc.org In the context of hexahydrophenanthrene, further hydrogenation would lead to more saturated phenanthrene (B1679779) derivatives, while dehydrogenation would result in the formation of dihydrophenanthrene, tetrahydrophenanthrene, and ultimately, the fully aromatic phenanthrene.

Dehydrogenation can be promoted by catalysts or by using hydrogen acceptors. The reverse reaction, hydrogenation, is typically achieved with hydrogen gas and a metal catalyst. numberanalytics.com The mechanism often involves the adsorption of the PAH and hydrogen onto the catalyst surface, followed by the transfer of hydrogen atoms. numberanalytics.com Studies on hydroaromatic systems like tetralin and 9,10-dihydroanthracene (B76342) have provided insights into the complexities of these reactions, revealing that the product distribution can be sensitive to reaction conditions such as the initial density of the hydroaromatic reactant. osti.gov

The stability of the aromatic system plays a significant role in these transformations. The dehydrogenation of hexahydrophenanthrene is energetically favorable as it leads to the formation of the highly stable, fully aromatic phenanthrene ring system.

Rearrangement Reactions of Hexahydrophenanthrene Derivatives

The carbocyclic framework of hexahydrophenanthrene derivatives can undergo various rearrangement reactions, often leading to the formation of novel and complex molecular architectures.

A notable example of rearrangement in this system is the base-catalyzed isomerization of 4a-aminomethyl-1,2,3,4,4a,9-hexahydrophenanthrenes. cdnsciencepub.com This reaction proceeds via an allylic proton transfer. cdnsciencepub.com The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can facilitate these isomerizations at lower temperatures. cdnsciencepub.com

In this specific rearrangement, the starting hexahydrophenanthrene derivative (Structure 1) is treated with a base, leading to the formation of 4a-aminomethyl-4a,10a-cis-1,2,3,4,4a,10a-hexahydrophenanthrenes (Structure 2). cdnsciencepub.com This transformation is a key step in the synthesis of D-normorphinans, a class of compounds with a different ring system. cdnsciencepub.com

Table 1: Base-Catalyzed Rearrangement of 4a-Aminomethyl-1,2,3,4,4a,9-hexahydrophenanthrenes

| Starting Material | Product | Catalyst | Significance |

|---|

The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.org This type of rearrangement is fundamental in organic chemistry and can be involved in the formation of hexahydrophenanthrene scaffolds. wikipedia.orglibretexts.org While direct examples of Wagner-Meerwein rearrangements leading to the parent phenanthrene, 1,2,3,4,9,10-hexahydro- are not extensively detailed in the provided context, the principles of this reaction are applicable to the synthesis and transformation of related polycyclic systems.

These rearrangements are typically initiated by the formation of a carbocation, often through the protonation of an alcohol followed by the loss of water, or from the reaction of an alkene with an acid. slideshare.net The subsequent migration of a group to the electron-deficient carbon center leads to a more stable carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene. libretexts.org In the context of complex polycyclic molecules, a series of these rearrangements can lead to significant alterations of the carbon skeleton. libretexts.org

Unimolecular Dissociation Pathways of Ionized Hexahydrophenanthrenes

The study of the dissociation of ionized molecules in the gas phase provides fundamental insights into their intrinsic stability and reactivity. For polycyclic aromatic hydrocarbons like hexahydrophenanthrene, these studies are relevant to understanding their behavior in high-energy environments such as combustion and astrochemistry.

The unimolecular dissociation of ionized PAHs often involves the loss of small, stable fragments such as hydrogen atoms (H•) or methyl radicals (CH3•). These processes are typically studied using mass spectrometry techniques coupled with theoretical calculations. The loss of a hydrogen atom is a common fragmentation pathway for many organic cations.

In the gas phase, ionized hexahydrophenanthrene can undergo significant isomerization prior to or during dissociation. nih.gov Upon ionization, the initially formed molecular ion may rearrange to a more stable isomeric structure. For instance, studies on the C14H10+ potential energy surface, which includes phenanthrene and anthracene, have shown that hydrogen-assisted isomerization can occur. nih.govresearchgate.net This involves the addition of a hydrogen atom followed by ring-opening and subsequent rearrangements. nih.govresearchgate.net

Experimental techniques such as photoionization efficiency (PIE) curves and mass-selected threshold photoelectron (ms-TPE) spectra are used to identify the different isomers formed in the gas phase. nih.govresearchgate.net For example, it has been shown that dibenzofulvene can isomerize to the more stable phenanthrene via a hydrogen-atom-assisted pathway with a relatively low energy barrier. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Phenanthrene, 1,2,3,4,9,10-hexahydro- |

| Phenanthrene |

| Dihydrophenanthrene |

| Tetrahydrophenanthrene |

| Palladium |

| Platinum |

| Ruthenium |

| Tetralin |

| 9,10-Dihydroanthracene |

| 4a-Aminomethyl-1,2,3,4,4a,9-hexahydrophenanthrene |

| Dimethyl sulfoxide (DMSO) |

| 4a-Aminomethyl-4a,10a-cis-1,2,3,4,4a,10a-hexahydrophenanthrene |

| D-normorphinans |

| Anthracene |

| Dibenzofulvene |

| Hydrogen |

Cyclization and Ring Closure Reactions of Substituted Hexahydrophenanthrenes

The synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) can be achieved through cyclization reactions where a substituted 1,2,3,4,9,10-hexahydrophenanthrene serves as the foundational scaffold. These reactions are pivotal in constructing intricate molecular architectures. While direct examples starting from substituted hexahydrophenanthrenes are not extensively documented, analogous strategies employed in the synthesis of other complex PAHs provide insight into potential pathways.

One common strategy involves intramolecular cyclization, often facilitated by transition metal catalysts. For instance, palladium-catalyzed reactions are instrumental in forming new carbon-carbon bonds. A hypothetical reaction could involve a hexahydrophenanthrene derivative bearing a suitably positioned leaving group and a nucleophilic moiety, which upon catalysis, could undergo intramolecular ring closure to form an additional ring.

Another powerful technique is ring-closing metathesis (RCM), which has been successfully used to synthesize various phenanthrene derivatives. In this approach, a hexahydrophenanthrene substituted with two terminal alkene chains can be treated with a Grubbs catalyst to forge a new cyclic structure. The resulting product could then be further aromatized if desired.

Furthermore, electrophilic aromatic substitution followed by a cyclization step represents a viable route. A Friedel-Crafts acylation on the aromatic ring of a hexahydrophenanthrene derivative could introduce a ketone. Subsequent intramolecular aldol (B89426) condensation or a similar reaction could then lead to the formation of a new fused ring.

The table below summarizes some hypothetical and analogous cyclization reactions that could be applied to substituted hexahydrophenanthrenes.

| Starting Material (Hypothetical) | Reagents/Conditions | Product Type | Reaction Type |

| 1-(2-bromoethyl)-1,2,3,4,9,10-hexahydrophenanthrene | Pd(OAc)₂, PPh₃, Base | Tetracyclic system | Intramolecular Heck Reaction |

| 7,8-diallyl-1,2,3,4,9,10-hexahydrophenanthrene | Grubbs Catalyst | Fused seven-membered ring | Ring-Closing Metathesis |

| 6-acetyl-1,2,3,4,9,10-hexahydrophenanthrene | Base, Heat | Fused six-membered ring | Intramolecular Aldol Condensation |

Functional Group Interconversions on the Hexahydrophenanthrene Ring System

The chemical modification of the 1,2,3,4,9,10-hexahydrophenanthrene skeleton through functional group interconversions is a key strategy for synthesizing a variety of derivatives with tailored properties. These transformations can occur on both the saturated and aromatic portions of the molecule.

On the aromatic ring, standard electrophilic aromatic substitution reactions are expected to proceed. For example, nitration, halogenation, Friedel-Crafts acylation, and alkylation can introduce a range of functional groups. These newly introduced groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functionalities such as hydroxyl, cyano, or halo groups. An acyl group can be reduced to an alkyl group via a Clemmensen or Wolff-Kishner reduction.

The saturated portion of the hexahydrophenanthrene ring system offers different avenues for functionalization. For example, oxidation of the benzylic positions (C-9 and C-10) could introduce carbonyl or hydroxyl groups. Free-radical halogenation could introduce a halogen atom, which can then serve as a handle for nucleophilic substitution reactions.

The following table provides examples of common functional group interconversions that could be applied to the 1,2,3,4,9,10-hexahydrophenanthrene ring system.

| Starting Functional Group | Reagents/Conditions | Product Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or Sn, HCl | Amine (-NH₂) |

| Ketone (C=O) | Zn(Hg), HCl or H₂NNH₂, KOH | Methylene (-CH₂-) |

| Amine (-NH₂) | NaNO₂, HCl then CuCN | Cyano (-CN) |

| Amine (-NH₂) | NaNO₂, HCl then H₂O, heat | Hydroxyl (-OH) |

| Alkyl (-CH₃) on aromatic ring | NBS, light | Bromomethyl (-CH₂Br) |

| Benzylic C-H | CrO₃, H₂SO₄ | Carbonyl (C=O) |

These transformations are fundamental in organic synthesis and their application to the 1,2,3,4,9,10-hexahydrophenanthrene core would enable the synthesis of a wide range of derivatives for further investigation. The reactivity and regioselectivity of these reactions would be influenced by the existing substituents on the ring system.

Iv. Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Phenanthrene, 1,2,3,4,9,10 Hexahydro

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hexahydrophenanthrene Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including hexahydrophenanthrene. longdom.org By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. longdom.orgresearchgate.net

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for characterizing the basic structure of hexahydrophenanthrene. uobasrah.edu.iqyoutube.com

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments in the molecule, their relative ratios through integration, and their neighboring protons via spin-spin splitting patterns. youtube.comyoutube.com The chemical shift (δ) of each proton signal indicates its electronic environment, with protons in different regions of the hexahydrophenanthrene skeleton (aliphatic vs. aromatic) appearing at characteristic chemical shifts. youtube.comresearchgate.net For instance, the protons on the saturated rings will resonate at higher fields (lower ppm) compared to the protons on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. careerendeavour.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. careerendeavour.com The hybridization of the carbon atoms (sp², sp³) in the aromatic and saturated rings of hexahydrophenanthrene can be readily distinguished. careerendeavour.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Hexahydrophenanthrene Scaffolds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aliphatic (CH, CH₂) | 1.0 - 3.0 |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹³C | Aliphatic (CH, CH₂) | 20 - 50 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

Note: These are general ranges and can be influenced by substituents and specific stereochemistry.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of hexahydrophenanthrene and determining its stereochemistry. researchgate.netnih.govnumberanalytics.com These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. longdom.orgsdsu.edu Cross-peaks in a COSY spectrum establish the ¹H-¹H connectivity within the saturated rings of the hexahydrophenanthrene framework. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for piecing together the entire carbon skeleton, connecting quaternary carbons (which have no attached protons) to the rest of the molecule, and linking the saturated and aromatic portions of the hexahydrophenanthrene structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. researchgate.net This is particularly valuable for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings in the hexahydrophenanthrene system.

Table 2: Applications of 2D NMR Techniques for Hexahydrophenanthrene

| Technique | Information Provided | Application to Hexahydrophenanthrene |

| COSY | ¹H-¹H correlations (through-bond) | Mapping proton-proton networks in the saturated rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon signals based on attached protons. |

| HMBC | ¹H-¹³C multiple-bond correlations | Assembling the carbon skeleton and connecting fragments. |

| NOESY | ¹H-¹H through-space correlations | Determining relative stereochemistry and conformation. |

For chiral derivatives of hexahydrophenanthrene, determining the absolute configuration is a critical final step in complete structural elucidation. drpress.org The Mosher ester method is a widely used NMR-based technique for this purpose. umn.edunih.govspringernature.com

This method involves the chemical derivatization of a chiral alcohol (or amine) with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.eduspringernature.com This creates a pair of diastereomers which, unlike enantiomers, will have distinct NMR spectra. stackexchange.comoregonstate.edu

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. nih.govlibretexts.org A systematic pattern of positive and negative Δδ values for protons on either side of the stereocenter reveals the absolute stereochemistry. stackexchange.com In some cases, HPLC-NMR can be used in conjunction with the Mosher method, especially when only small amounts of the compound are available. researchgate.net

Mass Spectrometry (MS) for Molecular Information and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million. libretexts.org This precision allows for the determination of the exact molecular formula of a compound, distinguishing between molecules that may have the same nominal mass but different elemental compositions. nih.govnih.gov For a compound like "Phenanthrene, 1,2,3,4,9,10-hexahydro-", HRMS can confirm its elemental composition of C₁₄H₁₆.

Imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy is an advanced mass spectrometry technique used to study the dissociation dynamics and energetics of ions. cnr.itnih.gov In a PEPICO experiment, molecules are ionized by photons, and the resulting photoelectrons and photoions are detected in coincidence. cnr.it This allows for the selection of ions with a specific internal energy. nih.gov

For polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated analogs like hexahydrophenanthrene, iPEPICO can be used to investigate their unimolecular reaction energetics. nih.gov Studies on related compounds like 9,10-dihydrophenanthrene (B48381) have shown that the primary fragmentation pathway upon ionization is the loss of a hydrogen atom, followed by the loss of C₂H₂ at higher energies. nih.gov iPEPICO experiments provide precise measurements of the appearance energies for these fragmentation channels, offering fundamental insights into the stability and dissociation pathways of the ionized molecule. nih.gov

Tandem Mass Spectrometry for Elucidating Dissociation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, the molecular ion of Phenanthrene (B1679779), 1,2,3,4,9,10-hexahydro- (m/z 184) would be selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be mass-analyzed. wikipedia.orgunt.edu This process provides a fragmentation pattern that acts as a structural fingerprint.

While specific experimental MS/MS data for 1,2,3,4,9,10-hexahydrophenanthrene is not extensively detailed in the reviewed literature, the dissociation pathways can be predicted based on the principles of mass spectrometry and the structure of the molecule, which contains both a saturated carbocyclic ring and a dihydrophenanthrene moiety. youtube.commiamioh.edu The fragmentation is expected to be initiated by the loss of electrons from the π-system of the aromatic portion, leading to a radical cation.

Key predicted dissociation pathways would likely involve:

Loss of small neutral molecules: Sequential loss of hydrogen molecules (H2) or ethylene (B1197577) (C2H4) from the saturated ring system is a common fragmentation pathway for cyclic hydrocarbons.

Retro-Diels-Alder (RDA) reaction: The partially saturated ring is susceptible to RDA fragmentation, which could lead to the loss of a neutral diene molecule.

Benzylic cleavage: Cleavage at the bonds beta to the aromatic ring is favorable due to the formation of a stable benzylic carbocation.

A hypothetical fragmentation pattern is outlined in the table below.

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

| 184 | Variable | 156 | C2H4 | Dihydrophenanthrene ion |

| 184 | Variable | 155 | C2H5 | Protonated dihydrophenanthrene ion |

| 184 | Variable | 128 | C4H8 | Naphthalene (B1677914) ion |

This table represents a predictive summary based on general fragmentation principles, not specific experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification of Derivatives

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for separating and identifying volatile and semi-volatile compounds in a mixture. In the context of Phenanthrene, 1,2,3,4,9,10-hexahydro-, GC-MS is invaluable for its detection in complex matrices and for the identification of its various derivatives. nih.govbsh.de The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass spectra for each eluted component, allowing for their identification. researchgate.net

Research on polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated derivatives often employs GC-MS for analysis. For instance, studies on the composition of fossil fuels or the products of catalytic hydrogenation of phenanthrene would utilize GC-MS to identify and quantify isomers of hexahydrophenanthrene and other related compounds. bsh.de The retention time in the GC column and the mass spectrum of the analyte are compared to those of a known standard for positive identification.

The table below lists some derivatives of phenanthrene that can be analyzed using GC-MS.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Significance in Analysis |

| Phenanthrene | C14H10 | 178.23 | Parent compound, often present in environmental samples. nist.gov |

| 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene | C14H18 | 186.30 | A more hydrogenated derivative, can be a co-eluting compound. nih.gov |

| 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro- derivatives | Varies | Varies | Oxygenated derivatives that may form through metabolic or environmental degradation processes. nist.gov |

| 1,4a-dimethyl-2,3,4,9,10,10a-hexahydro-phenanthrene-1-carboxylic acid | C17H22O2 | 258.36 | An example of a derivatized form of the hexahydrophenanthrene core. chemsynthesis.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structure of a molecule. IR spectroscopy is used to identify the functional groups present by detecting their characteristic vibrational frequencies, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems. msu.eduutoronto.ca

The IR spectrum of Phenanthrene, 1,2,3,4,9,10-hexahydro- is expected to exhibit absorption bands characteristic of both its aliphatic and aromatic components.

| Expected IR Absorption Bands for Phenanthrene, 1,2,3,4,9,10-hexahydro- | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (from the hexahydro- ring system) |

| 1600-1450 | Aromatic C=C ring stretching |

| 1470-1430 | Aliphatic CH₂ bending (scissoring) |

| 850-750 | Aromatic C-H out-of-plane bending |

This table is a prediction based on the known absorption regions of functional groups.

The UV-Vis spectrum is determined by the chromophore, which in this case is the dihydrophenanthrene system. The partial hydrogenation of the phenanthrene core reduces the extent of conjugation compared to fully aromatic phenanthrene. This results in a shift of the absorption maxima to shorter wavelengths (a hypsochromic or blue shift). The spectrum of phenanthrene derivatives typically shows intense bands between 250 and 380 nm. researchgate.net

| Expected UV-Vis Absorption for Phenanthrene, 1,2,3,4,9,10-hexahydro- | |

| Wavelength (λmax, nm) | Electronic Transition |

| ~260-280 | π → π* transition of the dihydrophenanthrene chromophore |

| Shorter wavelength bands (<250 nm) | Other π → π* transitions |

This table is an estimation based on the behavior of related partially hydrogenated aromatic compounds.

X-ray Crystallography for Solid-State Structure Confirmation

| Crystallographic Data for a Phenanthrene Derivative | |

| Parameter | 1,2,3α,9,10,10a-hexahydro-10αß-methyI-3-phenyl-phenanthrene |

| Molecular Formula | C21H22 |

| Crystal System | Monoclinic |

| Space Group | C1c1 |

| a (Å) | 26.697(5) |

| b (Å) | 5.922(2) |

| c (Å) | 6.646(2) |

| β (°) | 100.35(2) |

| Volume (ų) | 1546.7(8) |

Data from the crystal structure of a derivative illustrates the parameters determined by X-ray crystallography. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. wikipedia.orgresearchgate.net This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For a pure sample of Phenanthrene, 1,2,3,4,9,10-hexahydro-, elemental analysis would be expected to yield results that are in close agreement with the theoretical values calculated from its molecular formula, C14H16. nih.govnih.gov The generally accepted tolerance for agreement between found and calculated values is ±0.4%. nih.gov

The theoretical elemental composition of Phenanthrene, 1,2,3,4,9,10-hexahydro- is presented below.

| Elemental Composition of Phenanthrene, 1,2,3,4,9,10-hexahydro- (C14H16) | |

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 91.25 |

| Hydrogen (H) | 8.75 |

These values are calculated based on the molecular formula C14H16 and atomic masses of carbon (12.011 u) and hydrogen (1.008 u).

V. Theoretical and Computational Investigations of Hexahydrophenanthrene Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemistry, which applies quantum mechanics to chemical systems, is central to understanding the intrinsic properties of molecules. wikipedia.org It is used to determine electronic structure, predict spectroscopic data, and study reaction pathways. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netchemrxiv.org This approach is employed to optimize molecular geometries to find the most stable ground state conformation. nih.govchemrxiv.org For phenanthrene (B1679779) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-31++G(d,p), are standard for determining optimized structural parameters. nih.govchemrxiv.orgresearchgate.net

Once the ground state geometry is established, DFT can be used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for calculating electronic transitions, which correspond to UV-Visible absorption spectra. semanticscholar.orgresearchgate.net Other properties, such as fluorescence and phosphorescence spectra, can also be computed. researchgate.netchemrxiv.org These theoretical predictions are crucial for interpreting experimental spectroscopic data and understanding the electronic behavior of these compounds. wikipedia.org For instance, DFT calculations have been used to determine the HOMO-LUMO energy gap, which is related to the electronic absorption properties of the molecule. chemrxiv.orgresearchgate.net

| Parameter | Typical Method/Basis Set | Calculated Property | Reference Example |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31+g(d,p) | Ground state structure (S0), bond lengths, bond angles | Optimization of triphenylamine and its dimer. chemrxiv.org |

| Electronic Spectra (UV-Vis) | TD-DFT/B3LYP/6-31+g(d,p) | Maximum absorption wavelength (λmax), oscillator strength | Calculation of UV-visible spectra for 1-aryltriazenes. researchgate.net |

| Vibrational Frequencies | B3LYP/6-31G(d,p) | Harmonic vibrational frequencies for IR and Raman spectra | Calculation of vibrational frequencies for a hydrazone derivative. nih.gov |

| Molecular Orbitals | B3LYP/6-31++G(d,p) | HOMO-LUMO energies and energy gap (Eg) | Investigation of phenanthrene derivatives for organic solar cells. researchgate.net |

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. wikipedia.org While DFT is itself a form of ab initio method, the term is often used to refer to wavefunction-based methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T). finechem-mirea.ru These methods can offer higher accuracy than standard DFT functionals for certain properties, though at a greater computational cost. finechem-mirea.ru

In the context of hexahydrophenanthrene research, high-level ab initio calculations can be used to:

Benchmark DFT results: By comparing DFT-calculated geometries and energies with those from more accurate methods like CCSD(T), researchers can validate the chosen functional and basis set.

Investigate complex electronic phenomena: For systems where standard DFT might be inadequate, such as those with significant electron correlation effects, methods like MP2 or coupled cluster are more reliable.

Refine equilibrium structures: High-level calculations can provide very precise geometric parameters, which can be compared with experimental data from techniques like gas electron diffraction. finechem-mirea.ru

Reaction Mechanism Studies and Energy Barrier Computations

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical model used to calculate the rate constants of unimolecular reactions, such as decomposition or isomerization. ethz.chwalisongo.ac.id The theory assumes that energy is rapidly redistributed among all the vibrational modes of an energized molecule before it reacts. walisongo.ac.id The rate of reaction is then dependent on the total energy of the molecule and the properties of its transition state.

For a molecule like 1,2,3,4,9,10-hexahydrophenanthrene, RRKM theory could be applied to model its thermal stability and decomposition pathways. The process involves:

Calculating the vibrational frequencies of the reactant molecule and the transition state structure for the reaction of interest using quantum chemical methods (like DFT).

Determining the activation energy (the energy barrier) for the reaction.

Using these parameters within the RRKM framework to compute the microcanonical rate constant, k(E), as a function of energy.

This modeling is crucial for understanding the kinetics of unimolecular processes, especially in gas-phase chemistry, and for predicting the lifetime of the molecule under different energy conditions. ethz.ch

Molecular Modeling and Docking Studies for Derivative Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict how a small molecule (ligand), such as a hexahydrophenanthrene derivative, binds to a macromolecular target, typically a protein or nucleic acid. academie-sciences.fr This method is vital in drug discovery for evaluating the binding affinity and interaction patterns of potential therapeutic agents. academie-sciences.frmdpi.com

The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding free energy (often expressed in kcal/mol). academie-sciences.fr Studies on various phenanthrene derivatives have demonstrated their potential to interact with significant biological targets. For example, docking studies have shown that phenanthrene derivatives can bind to cancer targets like the B-Raf proto-oncogene serine/threonine-protein kinase and G-quadruplex structures. academie-sciences.frnih.govresearchgate.net The results of these studies help to understand the mode of action and can confirm experimental findings on cytotoxicity or other biological activities. researchgate.net

| Derivative | Protein Target (PDB Code) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (D-1) | B-Raf kinase | -9.8 | academie-sciences.frresearchgate.net |

| Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate (D-2) | B-Raf kinase | -11.1 | academie-sciences.frresearchgate.net |

| Dimeric Phenanthrenoid (Compound 3) | tel26 G-quadruplex | Not specified, but noted as a selective ligand | nih.gov |

| Tetrahydropyrene Glucoside (Compound 6) | tel26 G-quadruplex | Not specified, but noted as a selective ligand | nih.gov |

Structure-Activity Relationship (SAR) Modeling based on Computational Chemistry for Derivatives

Structure-Activity Relationship (SAR) and its quantitative counterpart (QSAR) are fundamental concepts in medicinal chemistry that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Computational chemistry provides the tools to build these models, allowing for the prediction of a new molecule's activity before it is synthesized. nih.govbrieflands.com

The QSAR modeling process typically involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of known compounds. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation that links the descriptors to the observed biological activity. brieflands.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For derivatives of hexahydrophenanthrene, SAR and QSAR studies can guide the optimization of a lead compound. By analyzing the model, chemists can understand which structural features are important for activity, such as the need for specific substituent groups at certain positions, and rationally design new derivatives with potentially improved potency. nih.govmdpi.com

Vi. Role of Phenanthrene, 1,2,3,4,9,10 Hexahydro As Synthetic Intermediates and Precursors in Chemical Research

Precursors in the Synthesis of Complex Natural Product Analogues

The hydrogenated phenanthrene (B1679779) framework is a key structural motif found in numerous biologically active natural products. Consequently, synthetic routes leveraging this core structure are of significant interest for accessing these complex molecules and their analogs for pharmacological studies.

The phenanthrene skeleton is the foundational core of steroids, a critical class of bioactive molecules that includes cholesterol and bile acids. wikipedia.org The synthesis of the steroidal framework often involves the construction of this tricyclic system. While many synthetic strategies exist, routes that begin with or form a hydrogenated phenanthrene derivative are fundamental to the field. For instance, a concise total synthesis of (-)-dihydrocodeinone, a close precursor to codeine and morphine, utilizes a phenanthrenone (B8515091) as the core carbocyclic structure. nih.govacs.org This "hydrophenanthrene route" underscores the utility of partially saturated phenanthrene systems in building the complex, polycyclic architecture of biologically vital compounds. nih.govacs.org The general approach often involves the strategic formation of the fused ring system, which is then further elaborated to introduce the specific functional groups and stereochemistry required for the target steroid or related alkaloid. nih.govacs.orgacs.org

Morphinans represent a major class of psychoactive drugs, characterized by a core structure that includes a hydrogenated phenanthrene system fused to a nitrogen-containing ring. juniperpublishers.com The synthesis of these molecules is a significant challenge in organic chemistry. One of the most famous methods is the Grewe cyclization, which typically involves the acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline to form the morphinan (B1239233) skeleton. juniperpublishers.com

Alternative strategies, often referred to as "hydrophenanthrene routes," have been developed to access the morphinan core, including that of morphine and codeine. nih.govacs.orgscite.ainyu.edu These methods focus on the initial construction of the carbocyclic ABC ring system characteristic of hydrophenanthrenes, which is then followed by the formation of the final nitrogen-containing D-ring. nih.govacs.org While these routes are established for the synthesis of morphinans, specific documented pathways employing Phenanthrene, 1,2,3,4,9,10-hexahydro- for the explicit synthesis of the D-normorphinan subclass are not prominently featured in the surveyed scientific literature.

Potential in Advanced Material Development Derived from Hexahydrophenanthrene Architecture

The unique structural and electronic properties of the phenanthrene core have made it a target for the development of advanced materials. While much of the research focuses on the fully aromatic parent compound, derivatives of its hydrogenated forms also exhibit potential. For example, perhydrophenanthrenes, the fully saturated analogs, have been successfully prepared and shown to exhibit nematic phases, positioning them as a novel class of liquid crystals that bridge the properties of bicyclohexanes and cholesteryl esters. rsc.org

The aromatic phenanthrene scaffold is known for its intriguing photoluminescent and electroluminescent properties, which has led to extensive study of its derivatives as emitters for Organic Light Emitting Diodes (OLEDs). nih.gov The electronic properties can be tuned through chemical modification, such as halogenation or doping with alkali metals like potassium, which alters the HOMO-LUMO gap and conductivity. koyauniversity.orgrsc.org These modifications can enhance properties relevant to optoelectronic applications, suggesting that the hexahydrophenanthrene architecture could serve as a non-conjugated building block, allowing for the creation of new materials where the saturated rings provide structural control while other parts of the molecule are tailored for specific electronic functions.

Catalytic Considerations in Interstellar Chemistry Involving Hydrogenated Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) and their hydrogenated derivatives are believed to be widespread in the interstellar medium (ISM). These molecules are implicated in various astrophysical phenomena, including acting as catalysts. Theoretical studies suggest that hydrogenated PAHs can play a crucial role in the formation of molecular hydrogen (H₂), the most abundant molecule in the universe.

Computational models of protonated phenanthrene show that its electronically excited states are significantly red-shifted compared to the neutral molecule. researchgate.net The excited state is unstable and can rapidly return to the ground state through a conical intersection, a process that could have implications for energy dissipation and reactivity in the ISM. It is theorized that PAHs can facilitate H₂ formation through a two-step mechanism: first, a hydrogen atom is added to the PAH, forming a hydrogenated intermediate (H-PAH). A second H atom can then abstract this newly added hydrogen, forming an H₂ molecule and regenerating the original PAH catalyst. This catalytic cycle is considered a potential route for H₂ formation in regions of space where gas-phase reactions are inefficient.

Vii. Environmental Fate and Biotransformation of Hydrogenated Phenanthrene Derivatives in Non Human Systems

Environmental Distribution and Persistence of Hexahydrophenanthrenes

The distribution and longevity of hexahydrophenanthrenes in the environment are governed by their physicochemical properties, such as water solubility, vapor pressure, and affinity for organic matter. oregonstate.edunih.gov Generally, polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known for their persistence and tendency to accumulate in different environmental matrices. oregonstate.eduepa.gov

The distribution of these compounds in aquatic environments is largely dictated by their hydrophobicity. nih.gov Low molecular weight PAHs tend to be more water-soluble, while higher molecular weight compounds have a greater affinity for particulate matter and sediments. nih.gov Given its hydrogenated nature, "Phenanthrene, 1,2,3,4,9,10-hexahydro-" would be expected to have a moderate to high affinity for organic carbon in soil and sediment, leading to its accumulation in these compartments.

Table 1: Factors Influencing the Environmental Persistence of Organic Chemicals

| Factor | Influence on Persistence |

| Soil Temperature | Lower temperatures generally decrease the rate of chemical and biological degradation, increasing persistence. nih.gov |

| Soil Moisture | Both very dry and waterlogged conditions can slow down microbial degradation. Water can also compete with compounds for binding sites on soil particles. nih.gov |

| Organic Matter | High organic matter content can lead to increased adsorption, potentially reducing bioavailability for degradation but also preventing leaching. |

| Microbial Activity | The presence of adapted microbial communities is crucial for the biodegradation of organic pollutants. epa.gov |

| Sunlight | Photodegradation can be a significant removal pathway for compounds at or near the soil or water surface. oregonstate.edu |

Abiotic Transformation Pathways in Environmental Media

Abiotic transformation processes, which are not mediated by living organisms, play a significant role in the environmental fate of hexahydrophenanthrenes. These processes include photolysis, oxidation, and hydrolysis. nih.gov

Photolysis, the breakdown of compounds by sunlight, can be a major degradation pathway for PAHs present in the upper layers of water bodies or on soil surfaces. oregonstate.edu The rate and extent of photolysis depend on the intensity and wavelength of sunlight, as well as the chemical structure of the compound. While specific studies on the photolysis of "Phenanthrene, 1,2,3,4,9,10-hexahydro-" are limited, research on other PAHs indicates that this can be a significant process.

Chemical oxidation in the environment can be initiated by reactive species such as hydroxyl radicals. These reactions can lead to the formation of more polar and often more biodegradable products. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for PAHs unless they have specific functional groups that are susceptible to this reaction. For "Phenanthrene, 1,2,3,4,9,10-hexahydro-", oxidation is likely a more relevant abiotic transformation process than hydrolysis. nih.gov

Biotic Degradation and Metabolic Pathways in Microbial and Other Non-Human Organisms

The biodegradation by microorganisms is a primary mechanism for the removal of PAHs and their derivatives from the environment. elsevierpure.comnih.gov A wide variety of bacteria and fungi have been shown to degrade these compounds. elsevierpure.comasm.orgwur.nl

Numerous bacterial species are capable of degrading PAHs, often utilizing them as a source of carbon and energy. elsevierpure.com The initial step in the bacterial degradation of aromatic compounds typically involves the action of oxygenase enzymes. nih.gov For phenanthrene (B1679779), dioxygenases can attack the aromatic ring at different positions, leading to the formation of dihydrodiols. elsevierpure.com These intermediates are then further metabolized through ring cleavage and subsequent reactions.

Fungi, particularly white-rot fungi, are also well-known for their ability to degrade a wide range of PAHs. asm.orgwur.nl Fungal degradation often involves cytochrome P450 monooxygenases, which can introduce hydroxyl groups onto the aromatic ring, making the compounds more water-soluble and susceptible to further degradation. asm.org

Studies on the degradation of solid-state hydrocarbons by bacteria like Rhodococcus have shown that even at low temperatures where the substrate is solid, significant degradation can occur over time. This suggests that microbial communities can adapt to degrade less bioavailable forms of hydrocarbons.

The enzymatic machinery of microorganisms is key to the breakdown of complex organic molecules. For phenanthrene and its analogues, the initial enzymatic attack is crucial for initiating the degradation cascade.

Bacterial Enzymes: Bacteria often employ dioxygenase enzymes to incorporate two oxygen atoms into the aromatic ring, leading to the formation of cis-dihydrodiols. elsevierpure.com These are then acted upon by dehydrogenases to form catechols, which can undergo ring cleavage.

Fungal Enzymes: Fungi typically utilize cytochrome P450 monooxygenases to introduce a single oxygen atom, forming arene oxides that can be converted to trans-dihydrodiols. asm.org These fungi can also produce conjugates with sulfate, glucuronide, or glucose. asm.org For example, the fungus Phanerodontia chrysosporium metabolizes phenanthrene into various hydroxylated products which are then further degraded. wur.nl

While specific enzymatic studies on "Phenanthrene, 1,2,3,4,9,10-hexahydro-" are not extensively documented, the principles of microbial degradation of related PAHs provide a strong indication of the likely transformation pathways. The presence of a hydrogenated ring in the molecule may influence the initial site of enzymatic attack and the subsequent metabolic route.

Table 2: Key Enzymes in the Microbial Degradation of Phenanthrene Analogues

| Enzyme Type | Organism Type | Initial Reaction |

| Dioxygenases | Bacteria | Incorporation of two oxygen atoms into the aromatic ring to form cis-dihydrodiols. elsevierpure.com |

| Monooxygenases (Cytochrome P450) | Fungi | Incorporation of a single oxygen atom to form arene oxides, leading to trans-dihydrodiols. asm.org |

| Dehydrogenases | Bacteria | Conversion of dihydrodiols to catechols. |

| Ring-cleavage Dioxygenases | Bacteria | Cleavage of the aromatic ring of catechols. |

Viii. Future Directions and Emerging Research Avenues for Phenanthrene, 1,2,3,4,9,10 Hexahydro

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of Phenanthrene (B1679779), 1,2,3,4,9,10-hexahydro- is expected to differ significantly from its fully aromatic counterpart. The presence of both saturated and aromatic moieties within the same molecule opens up a rich landscape of chemical transformations waiting to be explored. While phenanthrene typically undergoes reactions at the 9 and 10 positions, the reactivity of the saturated rings in hexahydrophenanthrene is less understood.

Future research should aim to systematically investigate the reactivity of the different positions within the hexahydrophenanthrene core. This includes exploring electrophilic and nucleophilic substitution reactions on the aromatic ring, as well as functionalization of the saturated portion of the molecule. Understanding the interplay between the electronic effects of the aromatic ring and the conformational flexibility of the saturated rings will be key to predicting and controlling reaction outcomes.

Computational chemistry can serve as a powerful tool in this exploration. For example, computational studies on the reactivity of related unsaturated systems, such as hexadienyne derivatives, have provided valuable insights into potential reaction mechanisms. nih.gov Similar theoretical investigations on hexahydrophenanthrene could guide experimental work by predicting the most likely sites of reaction and the transition states of various transformations.

Advancements in High-Throughput Analytical Characterization of Complex Hexahydrophenanthrene Derivatives

As the library of substituted hexahydrophenanthrenes grows, the need for rapid and efficient analytical techniques for their characterization will become increasingly critical. High-throughput screening methods will be essential for identifying promising candidates for various applications.

Currently, the analysis of PAHs and their derivatives relies heavily on chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. nih.govtaylorfrancis.comresearchgate.net These methods are well-established and provide excellent separation and identification of complex mixtures. Future advancements in this area will likely focus on several key aspects:

Miniaturization and Automation: The development of microfluidic devices and automated sample preparation protocols can significantly increase the throughput of analytical workflows.

Enhanced Detection: The use of more sensitive and selective detectors, such as high-resolution mass spectrometry (HRMS), can aid in the unambiguous identification of novel hexahydrophenanthrene derivatives, even at trace levels.

Data Analysis: The large datasets generated by high-throughput analysis will necessitate the development of sophisticated data processing and analysis tools to quickly extract meaningful information.

The table below summarizes some of the key analytical techniques applicable to the characterization of hexahydrophenanthrene derivatives.

| Analytical Technique | Principle | Application for Hexahydrophenanthrene Derivatives |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio. | Identification and quantification of volatile derivatives. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity. | Analysis of less volatile or thermally labile derivatives. nih.govtaylorfrancis.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Elucidation of the precise stereochemistry of substituted hexahydrophenanthrenes. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Unambiguous determination of elemental composition. |

Deeper Computational Insights into Reaction Dynamics and Stereochemical Control

Computational chemistry offers a powerful lens through which to gain a fundamental understanding of the properties and reactivity of hexahydrophenanthrene derivatives at the molecular level. Future research in this area will likely focus on providing deeper insights into reaction dynamics and stereochemical control.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways and predict the stereochemical outcomes of synthetic transformations. researchgate.net By calculating the energies of transition states and intermediates, researchers can identify the most favorable reaction mechanisms and design catalysts or reaction conditions that favor the formation of a desired stereoisomer. This is particularly important for hexahydrophenanthrene, which can exist in multiple stereoisomeric forms.

Furthermore, computational methods can be used to predict a wide range of molecular properties, including electronic structure, spectroscopic signatures, and potential for use in materials science. For instance, computational studies on phenanthrene-based materials for organic photovoltaics have demonstrated the potential of these compounds in electronic applications. researchgate.net Similar in-silico screening of hexahydrophenanthrene derivatives could accelerate the discovery of new materials with tailored optical and electronic properties. The use of Natural Bond Orbital (NBO) analysis can provide a more intuitive understanding of electron distribution and bonding within these complex molecules. nih.gov

Environmental Remediation Strategies for Contaminants Featuring Hexahydrophenanthrene Motifs

While Phenanthrene, 1,2,3,4,9,10-hexahydro- itself may not be a primary environmental contaminant, the structural motif is present in various partially hydrogenated PAHs found in the environment, often as byproducts of industrial processes or the incomplete combustion of organic matter. The environmental fate and remediation of these compounds are therefore important areas of research.

Bioremediation, which utilizes microorganisms to break down pollutants, has shown promise for the cleanup of PAH-contaminated sites. nih.govnih.gov Research has demonstrated that certain microbial consortia can effectively degrade phenanthrene and other PAHs. nih.govnih.gov Future studies should investigate the ability of these and other microorganisms to metabolize hexahydrophenanthrene and related compounds. Identifying the specific enzymes and metabolic pathways involved in the degradation of these partially saturated systems will be crucial for developing effective bioremediation strategies.

Phytoremediation, the use of plants to remove pollutants from the environment, is another promising avenue. Some plants have been shown to enhance the degradation of PAHs in the soil through the activity of their root-associated microbes (rhizoremediation). nih.gov Investigating the potential of various plant species to remediate soils contaminated with hexahydrophenanthrene-containing compounds could lead to the development of sustainable and cost-effective cleanup technologies. Research into the factors affecting the efficiency of bioremediation, such as the use of bioreactors and the optimization of environmental conditions, will also be critical. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4,9,10-hexahydrophenanthrene, and how can purity be validated?

- Methodological Answer : Hydrogenation of phenanthrene using catalytic transfer hydrogenation (e.g., palladium on carbon) under controlled H₂ pressure is a common approach. Purity validation involves gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to confirm the absence of partially hydrogenated byproducts. For example, NIST-standardized GC-MS protocols (e.g., Kovats retention indices) ensure accurate identification .

Q. How can spectroscopic techniques distinguish 1,2,3,4,9,10-hexahydrophenanthrene from related isomers?

- Methodological Answer : Infrared (IR) spectroscopy identifies C-H stretching modes in saturated vs. aromatic regions (e.g., 2800–3000 cm⁻¹ for aliphatic C-H). NMR is critical: ¹H NMR shows distinct multiplet patterns for protons in the hexahydro region, while ¹³C NMR resolves differences in hybridization (sp³ vs. sp² carbons). Computational tools like density functional theory (DFT) can simulate spectra for comparison .

Q. What thermodynamic properties (e.g., vapor pressure, heat capacity) are critical for handling this compound in lab settings?

- Methodological Answer : Gas-phase thermodynamic data (e.g., heat capacity, boiling point) are derived via calorimetry and vapor pressure measurements using static or dynamic methods. NIST’s thermochemical databases provide benchmark values for error analysis. For instance, enthalpy of vaporization can be calculated via Clausius-Clapeyron equations using GC retention data .

Advanced Research Questions

Q. How do conjugation effects in 1,2,3,4,9,10-hexahydrophenanthrene influence its electronic properties in polymer matrices?

- Methodological Answer : Ultrafast spectroscopy (e.g., transient absorption) quantifies excited-state dynamics, while hyper-Rayleigh scattering measures second-order nonlinear optical (NLO) responses. Theoretical frameworks, such as molecular orbital theory, model conjugation disruption due to hydrogenation. For example, torsion angles between phenanthrene units in polymers can be modulated to optimize NLO efficiency .

Q. What theoretical frameworks resolve contradictions in experimental data (e.g., unexpected reaction pathways or spectroscopic anomalies)?

- Methodological Answer : Ab initio calculations (e.g., CCSD(T)) or DFT-based mechanistic studies can identify transition states or intermediates not detected experimentally. For spectral discrepancies, solvent effects or conformational flexibility in the hexahydro structure must be modeled using polarizable continuum models (PCM) or molecular dynamics simulations .

Q. How can linked survey and trace data improve environmental fate studies of this compound?

- Methodological Answer : Integrate GC-MS environmental sampling data with computational models (e.g., EPI Suite) to predict biodegradation pathways. Challenges include ensuring ethical consent for data linkage and addressing multidimensionality via Bayesian networks. For instance, combining field measurements with lab-based hydrolysis studies clarifies persistence in aquatic systems .

Methodological Design & Theoretical Integration

Q. How should a research proposal on this compound integrate conceptual frameworks (e.g., PAH toxicity models)?

- Methodological Answer : Align hypotheses with established PAH toxicity mechanisms (e.g., aryl hydrocarbon receptor activation) while incorporating hydrogenation-specific effects. Use systematic literature reviews to identify gaps, and design dose-response experiments using in vitro assays (e.g., luciferase reporter gene assays) .

Q. What statistical approaches are optimal for analyzing conflicting data in hydrogenation kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.